

3-Amino-6-(trifluoromethyl)picolinonitrile basic properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Amino-6-(trifluoromethyl)picolinonitrile
Cat. No.:	B1398625

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An In-Depth Technical Guide to **3-Amino-6-(trifluoromethyl)picolinonitrile**

Abstract

This technical guide provides a comprehensive overview of **3-Amino-6-(trifluoromethyl)picolinonitrile** (CAS No. 946594-89-4), a key heterocyclic building block for research and development. The document delves into the molecule's fundamental physicochemical properties, safety and handling protocols, and its strategic importance in medicinal chemistry and materials science. By synthesizing available data with established chemical principles, this guide offers field-proven insights for researchers, scientists, and drug development professionals. It includes a plausible synthetic pathway, an analysis of the compound's chemical reactivity, and a discussion of its potential applications, particularly in the design of novel therapeutic agents.

Core Molecular Profile

3-Amino-6-(trifluoromethyl)picolinonitrile is a substituted pyridine derivative featuring three critical functional groups that define its chemical utility: a nucleophilic amino group, an electron-withdrawing trifluoromethyl group, and a versatile nitrile moiety. The strategic placement of these groups on the picolinonitrile scaffold makes it a valuable intermediate in organic synthesis. The trifluoromethyl group, in particular, is a well-recognized bioisostere in drug design, often introduced to enhance metabolic stability, lipophilicity, and binding affinity of a parent molecule.

The pyridine ring itself is a privileged structure in medicinal chemistry, present in numerous approved pharmaceuticals. This compound, therefore, serves as a strategic starting point for accessing novel chemical matter with desirable pharmacological properties.

Physicochemical and Structural Data

The fundamental properties of **3-Amino-6-(trifluoromethyl)picolinonitrile** are summarized below. It is noteworthy that while core identification data is well-established, experimental physical properties such as melting and boiling points are not consistently reported in publicly available literature, which is common for specialized research chemicals.

Property	Value	Source(s)
CAS Number	946594-89-4	[1] [2]
Molecular Formula	C ₇ H ₄ F ₃ N ₃	[2] [3]
Molecular Weight	187.12 g/mol	[3]
IUPAC Name	3-amino-6-(trifluoromethyl)pyridine-2-carbonitrile	[1] [2]
Synonyms	3-Amino-6-(trifluoromethyl)pyridine-2-carbonitrile	[2] [4]
Appearance	Solid (presumed)	[3]
Melting Point	Not available	[2] [4]
Boiling Point	Not available	[2] [4]
Solubility	Low solubility in water (estimated); may be soluble in common organic solvents like dichloromethane. [3]	[3]

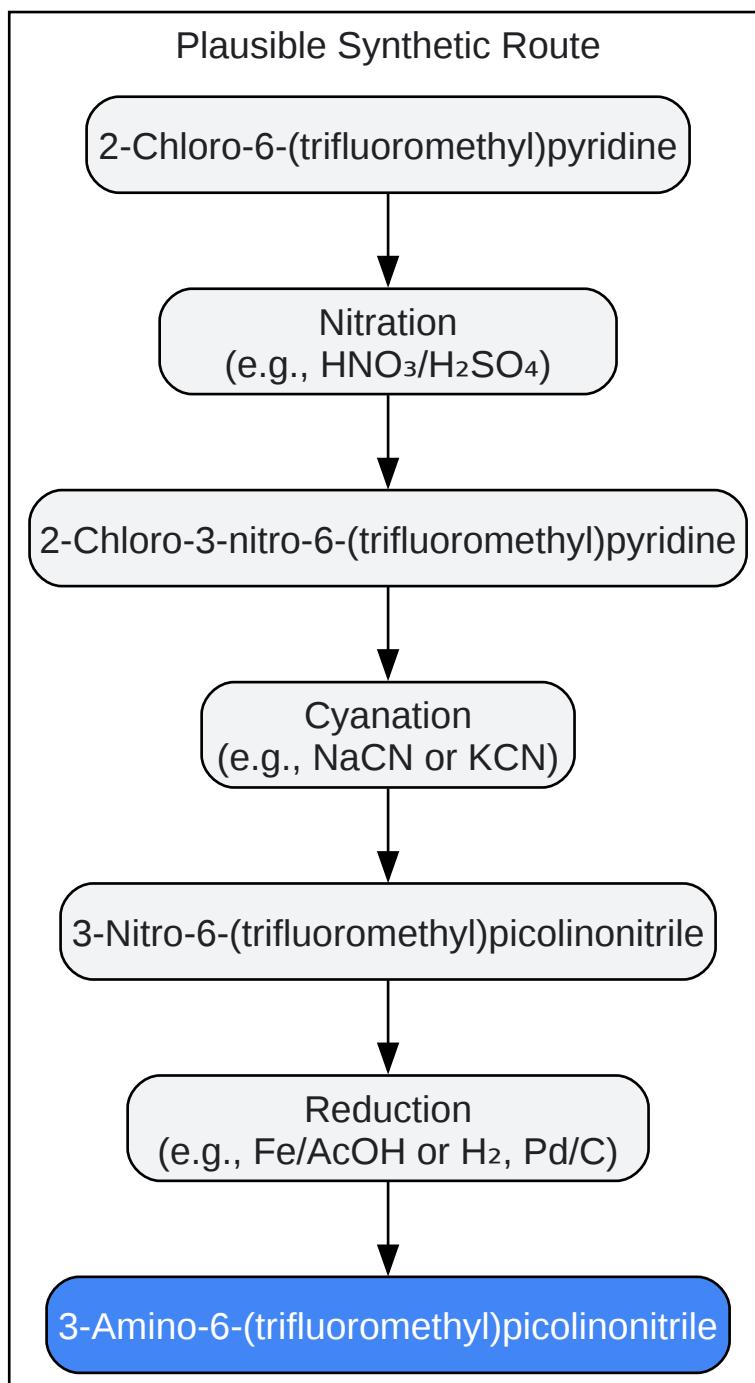
Synthesis and Chemical Reactivity

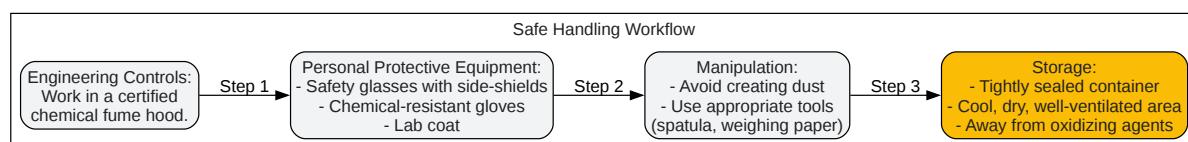
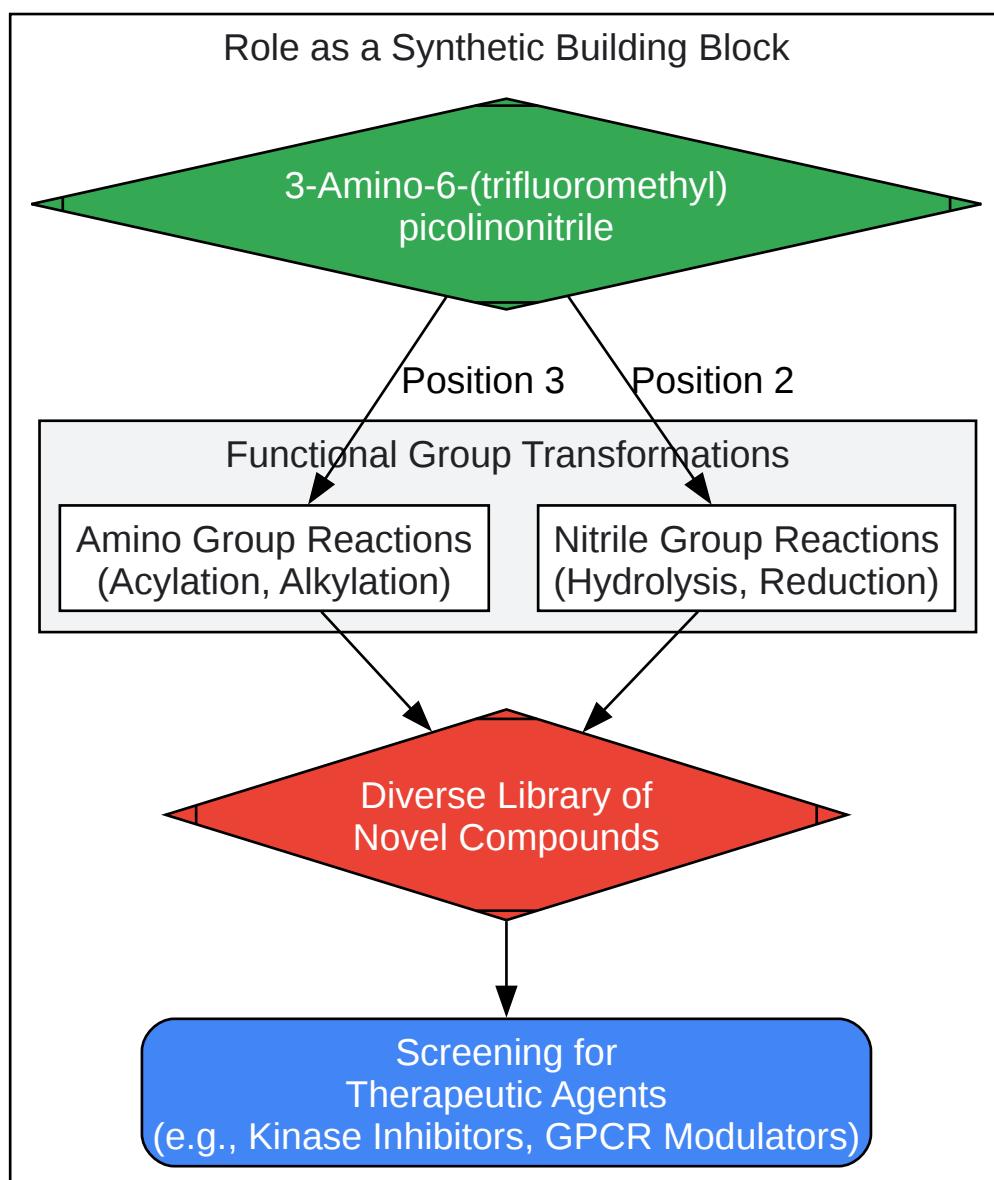
While specific, peer-reviewed synthetic procedures for **3-Amino-6-(trifluoromethyl)picolinonitrile** are not extensively documented, a plausible and logical synthetic route can be devised from commercially available precursors based on established pyridine chemistry.

Proposed Synthetic Pathway

A common strategy for the synthesis of functionalized pyridines involves the cyclocondensation of a trifluoromethyl-containing building block.^[5] An effective approach would likely start with a suitable trifluoromethyl-substituted precursor, followed by functional group interconversion to install the amino and nitrile groups. A potential route is the amination of a halogenated precursor.

Below is a diagram illustrating a plausible synthetic workflow.





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- To cite this document: BenchChem. [3-Amino-6-(trifluoromethyl)picolinonitrile basic properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1398625#3-amino-6-trifluoromethyl-picolinonitrile-basic-properties\]](https://www.benchchem.com/product/b1398625#3-amino-6-trifluoromethyl-picolinonitrile-basic-properties)

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